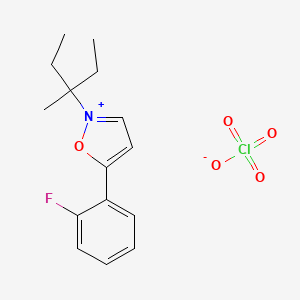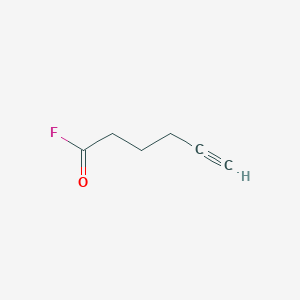![molecular formula C13H13N3O B14193234 N-[(E)-hydrazinylidenemethyl]-5-methylnaphthalene-2-carboxamide](/img/structure/B14193234.png)
N-[(E)-hydrazinylidenemethyl]-5-methylnaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-hydrazinylidenemethyl]-5-methylnaphthalene-2-carboxamide is a complex organic compound with a unique structure that includes a hydrazinylidene group and a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-hydrazinylidenemethyl]-5-methylnaphthalene-2-carboxamide typically involves the condensation of 5-methylnaphthalene-2-carboxylic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the hydrazinylidene group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: N-[(E)-hydrazinylidenemethyl]-5-methylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinylidene group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of naphthalene oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinylidene derivatives.
Scientific Research Applications
N-[(E)-hydrazinylidenemethyl]-5-methylnaphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which N-[(E)-hydrazinylidenemethyl]-5-methylnaphthalene-2-carboxamide exerts its effects involves interactions with specific molecular targets. The hydrazinylidene group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The naphthalene ring structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
- N-[(E)-hydrazinylidenemethyl]-naphthalene-2-carboxamide
- N-[(E)-hydrazinylidenemethyl]-5-chloronaphthalene-2-carboxamide
- N-[(E)-hydrazinylidenemethyl]-5-bromonaphthalene-2-carboxamide
Comparison: N-[(E)-hydrazinylidenemethyl]-5-methylnaphthalene-2-carboxamide is unique due to the presence of the methyl group at the 5-position of the naphthalene ring, which can influence its chemical reactivity and biological activity. This methyl group can enhance the compound’s lipophilicity, potentially improving its membrane permeability and bioavailability compared to its non-methylated counterparts.
Properties
Molecular Formula |
C13H13N3O |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-[(E)-hydrazinylidenemethyl]-5-methylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C13H13N3O/c1-9-3-2-4-10-7-11(5-6-12(9)10)13(17)15-8-16-14/h2-8H,14H2,1H3,(H,15,16,17) |
InChI Key |
IKIVMBHHNFDYAM-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C2C=CC(=CC2=CC=C1)C(=O)N/C=N/N |
Canonical SMILES |
CC1=C2C=CC(=CC2=CC=C1)C(=O)NC=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde](/img/structure/B14193168.png)

![4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14193180.png)
![N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide](/img/structure/B14193189.png)




![6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL](/img/structure/B14193216.png)

![2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl phosphate](/img/structure/B14193226.png)
